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Compound of Interest

Compound Name:
3-Hydroxyadamantane-1-

carbonitrile

Cat. No.: B1339464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Hydroxyadamantane-1-carbonitrile. Due to the limited availability of direct experimental

spectra for this specific compound in the public domain, this document focuses on predicted

data based on the analysis of its structural components and comparison with closely related

analogs, primarily 3-Hydroxyadamantane-1-carboxylic acid.

Introduction
3-Hydroxyadamantane-1-carbonitrile is a derivative of adamantane, a rigid, tricyclic

hydrocarbon. The unique cage-like structure of the adamantane core imparts specific

spectroscopic characteristics. The presence of hydroxyl (-OH) and nitrile (-CN) functional

groups at the bridgehead positions (1 and 3) further influences its spectral properties.

Understanding these properties is crucial for the identification, characterization, and quality

control of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Hydroxyadamantane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectral Data for 3-Hydroxyadamantane-1-carbonitrile

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 1.60 - 1.80 m 6H Adamantane CH₂

~ 1.85 - 2.00 m 6H Adamantane CH₂

~ 2.20 br s 2H Adamantane CH

~ 1.70 s 1H -OH

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. The

chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydroxyl proton is

often broad and its chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Hydroxyadamantane-1-carbonitrile

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 122 Quaternary -C≡N

~ 68 Quaternary C-OH

~ 45 Quaternary C-CN

~ 40-45 Methine (CH) Adamantane CH

~ 30-35 Methylene (CH₂) Adamantane CH₂

Note: The exact chemical shifts can be influenced by the solvent and other experimental

conditions.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Hydroxyadamantane-1-carbonitrile
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3600 - 3200 Strong, Broad O-H Stretch Hydroxyl (-OH)

2950 - 2850 Strong C-H Stretch Adamantane

2240 - 2220 Medium, Sharp C≡N Stretch Nitrile (-CN)

1450 Medium C-H Bend Adamantane

1100 Medium C-O Stretch Hydroxyl (-OH)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Hydroxyadamantane-1-carbonitrile

m/z Ion Notes

177 [M]⁺ Molecular Ion

176 [M-H]⁺

159 [M-H₂O]⁺ Loss of water

150 [M-HCN]⁺ Loss of hydrogen cyanide

134 [C₁₀H₁₄]⁺ Adamantane fragment

93 [C₇H₉]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g.,

Electron Ionization - EI).

Spectroscopic Data of a Close Analog: 3-
Hydroxyadamantane-1-carboxylic acid
For comparative purposes, the following table presents experimental ¹H NMR data for 3-

Hydroxyadamantane-1-carboxylic acid.

Table 5: Experimental ¹H NMR Spectral Data for 3-Hydroxyadamantane-1-carboxylic acid
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

1.46 - 1.52 m 2H Adamantane CH₂

1.54 - 1.58 m 4H Adamantane CH₂

1.63 - 1.65 m 6H Adamantane CH₂

2.11 - 2.12 m 2H Adamantane CH

4.45 br s 1H -OH

11.97 br s 1H -COOH

Solvent: DMSO-d₆. This data highlights the expected regions for the adamantane cage protons.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as

an internal standard.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical

parameters include a 30° pulse width, a 1-2 second relaxation delay, and a sufficient number

of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a

proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger

number of scans are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the
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mixture into a transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: Use a suitable ionization method, such as Electron Ionization (EI) at 70 eV.

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-300).

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between the compound's structure and its spectral features.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Spectroscopic Features

3-Hydroxyadamantane-1-carbonitrile

Adamantane Cage -OH Group -C≡N Group

¹H: ~1.6-2.2 ppm
¹³C: ~30-45 ppm

NMR

IR: ~2950-2850 cm⁻¹ (C-H stretch)

IR

¹H: ~1.7 ppm (broad)
¹³C: ~68 ppm (C-O)

NMR

IR: ~3600-3200 cm⁻¹ (O-H stretch)

IR

MS: Loss of H₂O (m/z 18)

MS

¹³C: ~122 ppm

NMR

IR: ~2240-2220 cm⁻¹ (C≡N stretch)

IR

MS: Loss of HCN (m/z 27)

MS
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[https://www.benchchem.com/product/b1339464#spectroscopic-data-for-3-
hydroxyadamantane-1-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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